2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Medicinal Chemistry Conformational Analysis Steric Effects

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1) is a heterocyclic aromatic aldehyde belonging to the 2,3-dihydrobenzofuran class, characterized by a partially saturated furan ring fused to a benzene core with methyl substituents at both the 2- and 3-positions and a formyl group at the 5-position. This compound (molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) serves as a specialized building block in medicinal chemistry and organic synthesis, with its unique 2,3-dimethyl substitution pattern conferring distinct steric and conformational properties compared to unsubstituted or mono-substituted dihydrobenzofuran carbaldehydes.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 2171988-09-1
Cat. No. B2668044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
CAS2171988-09-1
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1C(OC2=C1C=C(C=C2)C=O)C
InChIInChI=1S/C11H12O2/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11/h3-8H,1-2H3
InChIKeyCYRJABLGGCXXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1) Technical Profile and Procurement Baseline


2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1) is a heterocyclic aromatic aldehyde belonging to the 2,3-dihydrobenzofuran class, characterized by a partially saturated furan ring fused to a benzene core with methyl substituents at both the 2- and 3-positions and a formyl group at the 5-position . This compound (molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol) serves as a specialized building block in medicinal chemistry and organic synthesis, with its unique 2,3-dimethyl substitution pattern conferring distinct steric and conformational properties compared to unsubstituted or mono-substituted dihydrobenzofuran carbaldehydes [1].

Why 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1) Cannot Be Replaced by Unsubstituted or Mono-Substituted Analogs


Substitution of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with simpler dihydrobenzofuran carbaldehydes (e.g., 2,3-dihydrobenzofuran-5-carbaldehyde, CAS 55745-70-5) fundamentally alters the steric environment and conformational dynamics of the dihydrofuran ring, which directly impacts downstream synthetic transformations and the stereochemical outcomes of reactions involving this core [1]. The presence of methyl groups at both the 2- and 3-positions introduces defined steric hindrance that can modulate reaction regioselectivity and influence the binding conformations of derived bioactive molecules, as demonstrated in the structure-activity relationships of 2,3-dihydro-1-benzofuran derivatives developed as selective CB2 receptor agonists [2]. Procurement of the incorrect analog risks synthetic failure or generation of off-target biological profiles that deviate from validated lead series.

Quantitative Differentiation Evidence for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1)


Steric and Conformational Differentiation: 2,3-Dimethyl vs. 2,2-Dimethyl Substitution Patterns

The 2,3-dimethyl substitution pattern on the dihydrobenzofuran core introduces distinct steric and conformational properties compared to the geminal 2,2-dimethyl analog. While both compounds share the same molecular formula (C₁₁H₁₂O₂, MW 176.21), the 2,3-disubstituted arrangement generates an asymmetric carbon at C2 (and potentially C3), whereas the 2,2-disubstituted analog (CAS 38002-92-5) retains a symmetrical gem-dimethyl center . This stereochemical distinction is critical in medicinal chemistry applications, as demonstrated in the development of 2,3-dihydro-1-benzofuran CB2 agonists where the asymmetric carbon atom bearing defined stereochemistry was essential for potent and selective receptor activation, with enantiomer separation revealing that the S enantiomer (MDA104) exhibited the active configuration [1].

Medicinal Chemistry Conformational Analysis Steric Effects

Aldehyde Reactivity and Synthetic Versatility: 5-Carbaldehyde Positioning vs. Alternative Substitution Sites

The 5-carbaldehyde substitution position on the benzofuran ring provides distinct reactivity compared to alternative substitution patterns. 2,3-Dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5) has been demonstrated to undergo ultrasound-promoted stereoselective synthesis to yield (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone derivatives in good to excellent yields under ambient temperature conditions [1]. The 5-carbaldehyde moiety enables clean aldol-type condensations and other carbonyl-based transformations. In contrast, alternative substitution patterns (e.g., 4-carbaldehyde or 7-carbaldehyde isomers) exhibit different regioselectivity profiles that alter reaction outcomes. The 5-position formyl group on the 2,3-dihydrobenzofuran scaffold is a validated entry point for constructing biologically relevant chalcone libraries, with the trans stereochemistry (Jab = 15.5 Hz) confirmed by ¹H NMR [1].

Organic Synthesis Building Block Utility Regioselectivity

Structural Differentiation from Methyl-Substituted Analogs: Impact on Physical Properties and Handling

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (C₁₁H₁₂O₂, MW 176.21) is structurally and physically distinct from the 2,2,7-trimethyl analog (2,2,7-trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, CAS 363185-40-4, C₁₂H₁₄O₂, MW 190.24), which exhibits different physical form (white powder) and molecular weight . The 2,3-dimethyl substitution pattern on the dihydrofuran ring creates a different steric profile compared to the 2,2-dimethyl arrangement, which influences compound solubility, crystallinity, and chromatographic behavior. Additionally, the target compound differs from 5-(chloromethyl)-2,3-dimethyl-2,3-dihydro-1-benzofuran (CAS 2171911-31-0), which contains a reactive chloromethyl group at the 5-position rather than a formyl group, enabling entirely different downstream chemistry [1].

Physicochemical Properties Procurement Structural Analog Comparison

Dihydrobenzofuran Core as a Privileged Scaffold: Comparative Antilipidemic Activity Evidence

The 2,3-dihydrobenzofuran scaffold has demonstrated differential pharmacological activity compared to fully aromatic benzofuran and benzofuranone analogs. In a comparative study of ethyl 5-substituted benzofuran-, 2,3-dihydrobenzofuran-, and 3(2H)-benzofuranone-2-carboxylate analogs of clofibrate, only the 5-Cl and phenyl-substituted dihydrobenzofurans exhibited selective activity against elevated serum cholesterol levels in a Triton WR-1339-induced hyperlipidemic rat model [1]. This selective antilipidemic effect was not observed with the corresponding benzofuran or benzofuranone analogs, demonstrating that the partially saturated 2,3-dihydrobenzofuran ring is a critical structural determinant for this biological activity. The data support the hypothesis that cholesterol and triglyceride lowering activity can be separated through consideration of log P, conformational, and electronic changes introduced by the dihydrobenzofuran core [1].

Antilipidemic Structure-Activity Relationship Dihydrobenzofuran

Natural Product Precedent: Isopropenyl-Dihydrobenzofuran-5-Carbaldehyde as a Fungal Metabolite

The 2,3-dihydro-1-benzofuran-5-carbaldehyde scaffold occurs naturally in fungal secondary metabolites. The compound (2S)-2-isopropenyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (Fomannoxin) was identified and characterized by NMR from in vitro cultures of macrofungi of the genus Aleurodiscus (Russulales, Basidiomycota) collected from Andean-Patagonian forests [1]. This natural occurrence validates the 2,3-dihydrobenzofuran-5-carbaldehyde core as a biosynthetically accessible and evolutionarily conserved scaffold. The presence of a 2-substituent (isopropenyl in the natural product) demonstrates that functionalization at the 2-position of the dihydrofuran ring is compatible with the 5-carbaldehyde arrangement, supporting the feasibility of synthetic modifications at the 2- and 3-positions while maintaining the 5-formyl group for further derivatization [1].

Natural Products Fungal Metabolites Biosynthetic Relevance

Green Chemistry Applicability: Ultrasound-Promoted Synthesis Platform for 5-Carbaldehyde Derivatives

2,3-Dihydrobenzofuran-5-carbaldehyde derivatives have been successfully employed in ultrasound-promoted synthetic protocols that offer quantifiable advantages over conventional heating methods. The synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcones from 2,3-dihydrobenzofuran-5-carbaldehyde under ultrasonic irradiation demonstrated high yields under ambient temperature conditions with short reaction times and purification by non-chromatographic methods [1]. This green chemistry approach achieves waste reduction and improved energy efficiency compared to traditional thermal methods that typically require elevated temperatures, extended reaction times, and chromatographic purification. The ultrasound protocol represents an environmentally benign platform applicable to 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde for the rapid construction of chalcone libraries with reduced environmental footprint [1].

Green Chemistry Ultrasound Synthesis Sustainable Methods

Validated Research and Industrial Application Scenarios for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 2171988-09-1)


Stereoselective Synthesis of Chalcone-Based Bioactive Libraries

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde serves as a sterically defined aldehyde building block for the ultrasound-promoted stereoselective synthesis of (E)-chalcone derivatives. Based on established protocols using the parent 2,3-dihydrobenzofuran-5-carbaldehyde scaffold [1], the 2,3-dimethyl analog can be employed to generate chalcone libraries with defined trans stereochemistry (Jab = 15.5 Hz) under ambient temperature, neat conditions. The 2,3-dimethyl substitution introduces steric modulation that can influence the biological activity and physicochemical properties of the resulting chalcones, which are privileged scaffolds in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The ultrasound methodology enables rapid, high-yield library synthesis with minimal environmental impact and simplified purification.

Medicinal Chemistry Programs Targeting Lipid Metabolism Disorders

The 2,3-dihydrobenzofuran core, as present in 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, has demonstrated selective antilipidemic activity that is not observed with fully aromatic benzofuran or benzofuranone analogs [2]. In Triton WR-1339-induced hyperlipidemic rat models, 5-substituted dihydrobenzofurans exhibited selective cholesterol-lowering effects. The 2,3-dimethyl-5-carbaldehyde derivative provides a functionalized entry point for synthesizing novel dihydrobenzofuran-based antilipidemic agents. The aldehyde group at the 5-position enables conjugation with pharmacophores or introduction of additional functionality through condensation, reduction, or reductive amination, while the 2,3-dimethyl substitution pattern provides a defined steric environment that may be exploited to optimize potency, selectivity, and metabolic stability.

Stereochemically-Defined CB2 Receptor Agonist Development

The asymmetric 2,3-dimethyl substitution pattern on the dihydrobenzofuran ring is directly relevant to medicinal chemistry efforts targeting cannabinoid receptor 2 (CB2). Structure-activity relationship studies of 2,3-dihydro-1-benzofuran derivatives have demonstrated that compounds bearing an asymmetric carbon atom at the 2-position exhibit potent and selective CB2 agonism, with the S enantiomer (MDA104) displaying the active configuration and demonstrating activity in neuropathic pain models [3]. 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde contains the requisite asymmetric centers and a 5-carbaldehyde handle for further functionalization, positioning it as a valuable intermediate for synthesizing novel, enantiomerically enriched CB2 agonists with potential therapeutic applications in pain management and inflammation.

Natural Product-Inspired Antifungal and Antimicrobial Agent Synthesis

The natural occurrence of (2S)-2-isopropenyl-2,3-dihydro-1-benzofuran-5-carbaldehyde (Fomannoxin) as a fungal metabolite from Aleurodiscus species [4] validates the 2,3-dihydrobenzofuran-5-carbaldehyde scaffold as a biosynthetically relevant pharmacophore. 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde can serve as a simplified synthetic analog or a starting point for the synthesis of natural product-inspired derivatives. The 5-carbaldehyde group provides a reactive handle for constructing more complex molecular architectures that mimic or improve upon the biological activities of naturally occurring dihydrobenzofurans, which have been associated with antimicrobial, antifungal, and cytotoxic properties across multiple studies of benzofuran natural products.

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